N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide
Description
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a specialized benzamide derivative featuring a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety. This compound is structurally characterized by a cyclohexenone ring substituted with two ketone groups and methyl groups at the 4-position, conjugated to a benzamide group via an amino-methyl linker. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
N-[amino-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(17)18-15(21)10-6-4-3-5-7-10/h3-7,19H,8-9H2,1-2H3,(H2,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWONJHYOAQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NC(=O)C2=CC=CC=C2)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- CAS Number : 123865-06-5
- IUPAC Name : N-[amino-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]benzamide
Biological Activity Overview
This compound has been studied for its antimicrobial properties and its potential as a therapeutic agent. The compound exhibits various biological activities, including antibacterial and possibly anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. A study evaluated the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/mL |
| This compound | Bacillus subtilis | 30 µg/mL |
This data suggests that the compound has promising antibacterial activity, which could be further explored for therapeutic applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that variations in the substituents on the benzamide moiety can significantly influence its efficacy against microbial pathogens.
Case Study: Synthesis and Evaluation
In a systematic study of related compounds, researchers synthesized several derivatives and assessed their biological activities through docking studies and in vitro assays. The findings highlighted specific structural features that correlate with enhanced antimicrobial activity:
- Substituent Variation : Modifications on the benzamide ring improved binding affinity to bacterial enzymes.
- Docking Studies : Computational modeling indicated favorable interactions with target proteins involved in bacterial resistance mechanisms.
Potential Anticancer Activity
Emerging research suggests that compounds similar to this compound may exhibit anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 µM | Inhibition of cell proliferation through cell cycle arrest |
These results point to the potential utility of this compound in cancer therapeutics and warrant further investigation into its mechanisms of action .
Comparison with Similar Compounds
Table 1: Anti-GBM Activity of Selected Compounds
| Compound | Structure Features | IC₅₀ (μM) |
|---|---|---|
| AL34 | Hydroxybenzylidene-sulfonamide | 0.5644 |
| AL106 | Cyclohexylidene-sulfonamide-thiadiazole | 0.1750 |
| Target | Cyclohexylidene-benzamide | N/A |
Note: Activity data for the target compound is unavailable due to discontinued research or commercial status .
Commercial Availability and Stability
While the target benzamide is discontinued, analogs like 2-Chloro-N-(naphthalen-2-yl)propanamide remain listed (though also discontinued). This suggests broader challenges in synthesizing or stabilizing benzamide derivatives with bulky substituents .
Research Implications and Gaps
- The cyclohexylidene motif enhances bioactivity in sulfonamide analogs (e.g., AL106) but requires optimization for benzamide derivatives.
- The discontinued status of the target compound underscores the need for novel synthetic routes or stable alternatives in peptide synthesis.
Preparation Methods
Formation of Key Intermediates
Starting materials often include derivatives of 4,4-dimethyl-2,6-dioxocyclohexane or ketoolefins, which are dissolved in dry THF or similar solvents under inert atmosphere (argon) to prevent oxidation or moisture interference.
Protection of hydroxy groups is achieved using acyl or ester-type protecting groups such as acetyl, benzoyl, or methoxyacetyl groups. These are introduced by reacting the hydroxy functionalities with acetic anhydride or other acylating agents in pyridine or similar bases, followed by work-up involving washes with aqueous acid and base to remove excess reagents and byproducts.
Azide formation is a critical step for introducing the amino group. The keto intermediate is reacted with hydrazoic acid salts to form azido compounds. This reaction is performed under controlled conditions to avoid side reactions, often at temperatures ranging from 0 to 30°C.
Reduction to Amino Compound
The azido intermediate is reduced to the corresponding amine using one of several methods:
Catalytic hydrogenation with hydrogen gas over platinum or palladium on activated carbon in alcohol solvents (methanol or ethanol) at pressures between 0.5 to 20 bar and temperatures from 0 to 50°C (preferably 15–35°C).
Complex hydride reduction using sodium borohydride or similar hydride donors, sometimes at low temperatures (e.g., -65°C) to control stereochemistry.
Staudinger reduction , involving reaction with tertiary phosphines followed by hydrolysis, is an alternative mild method.
These reductions are often diastereoselective, favoring syn-diol or syn-amino alcohol formation depending on the substrate and conditions.
Amide Bond Formation
The amino intermediate is coupled with benzoyl derivatives to form the benzamide moiety.
This coupling is typically carried out in the presence of a tertiary nitrogen base such as triethylamine, pyridine, or dimethylaminopyridine (DMAP) in aprotic solvents like methylene chloride or THF.
Reaction temperatures are maintained between -20°C and 30°C, often near 0°C for better control.
After completion, the reaction mixture is worked up by aqueous extraction and purification by chromatography.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Hydroxy group protection | Acetic anhydride, pyridine | Pyridine, ethyl acetate | Room temperature (~25°C) | Multiple washes to purify |
| Azide formation | Salt of hydrazoic acid | Aprotic solvents (THF) | 0–30°C | Controlled addition, inert atmosphere |
| Azide reduction | H2 + Pd/C or Pt/C; or NaBH4; or tertiary phosphine | Methanol, ethanol, THF | 0–50°C (hydrogenation); -65°C (NaBH4) | Diastereoselective reduction |
| Amide coupling | Benzoyl chloride or benzamide derivative + base (e.g., triethylamine) | Methylene chloride, THF | -20 to 30°C (often ~0°C) | Use of tertiary amine base for activation |
| Deprotection (if needed) | Acidic or enzymatic methods | Various | Mild conditions | Selective removal of protecting groups |
Summary Table of Preparation Methodology
| Preparation Step | Key Reagents/Conditions | Outcome/Role |
|---|---|---|
| Hydroxy Protection | Acetic anhydride, pyridine, ethyl acetate washes | Protects hydroxy groups to prevent side reactions |
| Azide Formation | Hydrazoic acid salt, aprotic solvent, 0–30°C | Introduces azido group as amino precursor |
| Azide Reduction | H2 + Pd/C or Pt/C; NaBH4 at low temp; Staudinger | Converts azide to amino group, diastereoselective |
| Amide Coupling | Benzoyl chloride, triethylamine, methylene chloride | Forms benzamide linkage |
| Deprotection (optional) | Acidic or enzymatic hydrolysis | Removes protecting groups for final compound |
Q & A
Q. What is the role of the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety in the stability and reactivity of this compound during peptide synthesis?
The 4,4-dimethyl-2,6-dioxocyclohexylidene group acts as a key structural component in protecting groups like Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl). This moiety enhances stability under acidic and basic conditions commonly encountered in solid-phase peptide synthesis (SPPS). For example, Dmab is resistant to piperidine (used in Fmoc deprotection) but can be selectively removed with 2% hydrazine in DMF, enabling orthogonal protection strategies . The cyclohexylidene ring’s rigidity also minimizes undesired side reactions, such as epimerization, during coupling steps .
Q. How is N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide incorporated into peptide synthesis protocols?
This compound is typically used as a side-chain protecting group for amino acids like glutamic acid (Glu) or lysine (Lys). For instance, the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester) group protects Glu’s β-carboxyl group. Automated SPPS protocols involve:
- Double coupling : Ensures high coupling efficiency using HBTU/HOBt activation .
- Deprotection : Piperidine (20% in NMP) for Fmoc removal, while ODmab remains intact .
- Final cleavage : Hydrazine selectively removes ODmab without affecting acid-labile groups .
Q. Table 1: Key Properties of Protecting Groups Involving the Cyclohexylidene Moiety
| Protecting Group | Stability | Removal Conditions | Application |
|---|---|---|---|
| Dmab | Stable to piperidine, TFA | 2% hydrazine in DMF | Asp/Glu side-chain protection |
| Dde | Stable to mild acids/bases | Hydrazine or NH₂NH₂ | Lysine side-chain protection |
| ODmab | Resists Fmoc deprotection | Hydrazine | Orthogonal Glu protection |
Advanced Research Questions
Q. How does this compound mitigate aspartimide formation in peptides containing aspartic acid?
Aspartimide formation is a major side reaction in SPPS, particularly at Asp-X sequences (X = Gly, Ser). The Dmab group’s steric hindrance and electronic effects suppress intramolecular cyclization, a precursor to aspartimide. Studies show that Dmab-protected aspartic acid reduces aspartimide formation by >90% compared to traditional tert-butyl protection under basic conditions (e.g., piperidine treatment). Post-synthesis, Dmab is cleanly removed with hydrazine, avoiding harsh acids that could degrade sensitive residues .
Q. What methodologies enhance the targeting efficiency of antiviral peptides using derivatives of this compound?
Derivatives like Dde and ODmab are used to construct HIV-1 entry inhibitors. For example:
- CXCR4-targeting peptides : The cyclohexylidene group improves proteolytic stability, enabling irreversible binding to viral envelope glycoproteins. SPR (Surface Plasmon Resonance) assays confirm sub-nM affinity when the protecting group is strategically placed near critical interaction motifs .
- Macrocyclic peptides : Orthogonal protection with Dmab allows selective conjugation of functional groups (e.g., fluorescent tags) without disrupting tertiary structure .
Q. Table 2: Applications in Antiviral Research
| Application | Mechanism | Key Finding | Reference |
|---|---|---|---|
| HIV-1 inactivation | Irreversible gp120 binding | IC₅₀ = 0.8 nM (SPR) | |
| CXCR4 antagonism | Disrupts viral entry | Ki = 1.2 nM (radioligand assay) |
Q. How do structural modifications of the cyclohexylidene group affect its performance in solid-phase synthesis?
Modifications such as introducing methyl or ethyl substituents alter steric bulk and electronic properties:
- Methyl groups : Increase hydrolytic stability but may reduce hydrazine cleavage efficiency.
- Ethyl groups : Enhance solubility in polar solvents (e.g., DMF) but risk side reactions with nucleophiles.
Comparative studies using HPLC and MALDI-TOF MS show that the native 4,4-dimethyl configuration optimizes both stability and selective removability .
Methodological Considerations
- Synthesis Optimization : Use double coupling (5 eq. Fmoc-amino acids, HBTU/HOBt activation) to ensure >99% coupling efficiency .
- Analytical Validation : Employ LC-MS to confirm deprotection completeness and monitor aspartimide formation .
- Biological Assays : Pair SPR with cell-based infectivity assays (e.g., TZM-bl reporter cells for HIV-1) to validate targeting efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
